(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone

Description

Properties

IUPAC Name |

(2-amino-4,5-dimethylthiophen-3-yl)-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NOS/c1-8-9(2)16-13(14)11(8)12(15)10-6-4-3-5-7-10/h3-7H,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKCGRTZGKUQJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)C2=CC=CC=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346838 |

Source

|

| Record name | (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42024-93-1 |

Source

|

| Record name | (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of the chemical and physical properties of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone, a member of the versatile 2-aminothiophene class of heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and materials science who are interested in the synthesis and potential applications of this molecular scaffold.

Introduction: The Significance of the 2-Aminothiophene Core

2-Aminothiophenes are a pivotal class of five-membered heterocyclic compounds that serve as crucial building blocks in organic synthesis.[1] Their inherent chemical stability and the capacity for diverse functionalization have established them as privileged scaffolds in medicinal chemistry.[1] The Gewald reaction, a multi-component condensation, provides a highly adaptable and efficient route to polysubstituted 2-aminothiophenes, making this chemical family readily accessible for research and development.[1]

Derivatives of the 2-aminothiophene core have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antipsychotic properties.[2] Notably, this scaffold is a key component in several clinically evaluated drugs and serves as a foundational structure for allosteric modulators of receptors, such as the A1 adenosine receptor. This guide focuses on the specific derivative, (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone, detailing its synthesis, characterizing its properties, and exploring its potential in scientific research.

Nomenclature and Molecular Structure

The systematic IUPAC name for the topic compound is (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone. It is also commonly referred to in literature and commercial catalogs by various synonyms.

Table 1: Nomenclature and Identifiers

| Identifier | Value |

| IUPAC Name | (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone |

| Molecular Formula | C₁₃H₁₃NOS |

| Molecular Weight | 231.31 g/mol [3] |

| CAS Number | 42024-93-1 |

| InChI Key | JTKCGRTZGKUQJP-UHFFFAOYSA-N[3] |

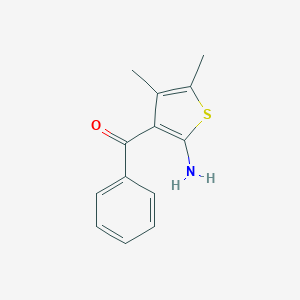

The molecular structure consists of a central 2-aminothiophene ring, substituted at the 4 and 5 positions with methyl groups. A benzoyl group is attached at the 3-position, and an amino group is present at the 2-position.

Caption: Molecular structure of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone.

Physicochemical Properties

Detailed experimental data for (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone is not widely available in published literature. However, based on data from commercial suppliers and the properties of structurally similar compounds, the following characteristics can be summarized.

Table 2: Physicochemical Properties

| Property | Value / Observation | Source / Analogue |

| Physical Form | Expected to be a solid at room temperature. | Analogue: (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone is a solid.[4] |

| Purity | Commercially available with ≥96% purity. | [3] |

| Solubility | Likely soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Poorly soluble in water. | General property of 2-aminothiophene derivatives. |

| Storage | Recommended to be kept in a dark place and sealed in a dry environment, at 2-8°C. | Analogue: (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone.[4] |

Synthesis and Mechanism

The most direct and widely employed method for the synthesis of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone is the Gewald aminothiophene synthesis . This robust one-pot, three-component reaction involves the condensation of a ketone, an activated nitrile, and elemental sulfur in the presence of a base.

For the target molecule, the specific reactants would be:

-

Ketone: Butan-2-one (Methyl ethyl ketone)

-

Activated Nitrile: Benzoylacetonitrile

-

Sulfur: Elemental sulfur (S₈)

-

Base: A secondary amine such as morpholine or diethylamine is typically used as a catalyst.

The reaction proceeds through a series of well-elucidated steps, initiated by a Knoevenagel condensation.

Reaction Mechanism

The mechanism of the Gewald reaction has been the subject of detailed computational and experimental studies. The key stages are:

-

Knoevenagel Condensation: The reaction begins with a base-catalyzed Knoevenagel condensation between the ketone (butan-2-one) and the α-cyanoester (benzoylacetonitrile) to form a stable α,β-unsaturated nitrile intermediate.

-

Sulfur Addition: The mechanism of elemental sulfur addition is complex. It is proposed that the deprotonated intermediate attacks the S₈ ring, leading to the formation of a polysulfide intermediate.

-

Cyclization and Tautomerization: The sulfur-containing intermediate then undergoes intramolecular cyclization. This is followed by tautomerization to yield the final, stable 2-aminothiophene product.

The final aromatization of the thiophene ring is the thermodynamic driving force for the reaction.

Caption: Simplified workflow of the Gewald aminothiophene synthesis.

Experimental Protocol

The following is a representative, step-by-step methodology for the synthesis of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone via the Gewald reaction.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add butan-2-one (1.0 eq), benzoylacetonitrile (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of a secondary amine, such as morpholine (0.1-0.2 eq), to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80°C) and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone.

Spectroscopic Characterization

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons (Phenyl): Multiplets in the range of δ 7.2-7.8 ppm.- NH₂ Protons: A broad singlet, typically in the range of δ 4.5-6.5 ppm, which is exchangeable with D₂O.- CH₃ Protons (Thiophene): Two distinct singlets for the C4-CH₃ and C5-CH₃ groups, expected in the range of δ 2.0-2.5 ppm. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 185-195 ppm.- Aromatic Carbons (Phenyl & Thiophene): Multiple signals in the aromatic region, δ 110-160 ppm.- Methyl Carbons (CH₃): Signals in the aliphatic region, typically δ 12-20 ppm. |

| IR Spectroscopy | - N-H Stretching: Two characteristic bands for the primary amine in the range of 3300-3500 cm⁻¹.- C=O Stretching: A strong absorption band around 1630-1680 cm⁻¹.- C=C Stretching (Aromatic): Bands in the region of 1450-1600 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): An ion peak corresponding to the molecular weight of the compound (m/z = 231.31). |

Reactivity and Potential Applications

The (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone scaffold possesses several reactive sites that make it a valuable intermediate for further chemical modifications. The primary amino group can undergo a variety of reactions, including acylation, alkylation, and Schiff base formation, allowing for the introduction of diverse functional groups.

Medicinal Chemistry and Drug Development

The 2-aminothiophene core is of significant interest in drug discovery. The title compound and its derivatives are actively being investigated for various therapeutic applications.

-

Receptor Modulation: The broader class of (2-aminothiophen-3-yl)(phenyl)methanones has been identified as positive allosteric modulators (PAMs) of the A1 adenosine receptor. PAMs offer a more nuanced approach to receptor modulation compared to traditional agonists, potentially leading to therapeutics with improved side-effect profiles.

Caption: Allosteric modulation of the A1 adenosine receptor.

-

Enzyme Inhibition: Various 2-aminothiophene derivatives have been explored as inhibitors for a range of enzymes, indicating the potential for this scaffold in developing targeted therapies for diseases such as cancer and inflammation.

Safety and Handling

While specific toxicity data for (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone is not available, general laboratory safety precautions should be observed when handling this compound. Based on hazard classifications for the parent compound, (2-aminothiophen-3-yl)(phenyl)methanone, the following potential hazards should be considered:

-

Harmful if swallowed or in contact with skin.

-

May cause skin and serious eye irritation.

-

May cause respiratory irritation.

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone is a valuable heterocyclic building block with significant potential, particularly in the field of medicinal chemistry. Its synthesis via the robust Gewald reaction makes it readily accessible. While detailed characterization of this specific molecule is limited in public literature, the known biological activity of the broader 2-aminothiophene class, especially as allosteric modulators, underscores its importance as a scaffold for future research and drug development endeavors. This guide provides a foundational understanding of its synthesis, properties, and potential applications to aid scientists in their research.

References

-

MDPI. N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide. [Link]

-

National Center for Biotechnology Information. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. [Link]

-

PubChem. (2-Aminothiophen-3-yl)(phenyl)methanone. [Link]

-

ResearchGate. An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. [Link]

Sources

- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 21582-44-5|(2-Aminothiophen-3-yl)(phenyl)methanone|BLD Pharm [bldpharm.com]

- 3. (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone [cymitquimica.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone

CAS Number: 42024-93-1

Abstract

This technical guide provides a comprehensive overview of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone, a key heterocyclic compound within the 2-amino-3-aroylthiophene class. This document details its chemical identity, synthesis via the Gewald reaction, mechanistic insights, and its significant role in drug discovery as a positive allosteric modulator of the A1 adenosine receptor. Detailed experimental protocols, characterization data, and safety considerations are presented for researchers, scientists, and professionals in drug development.

Introduction: The Significance of 2-Aminothiophenes

The 2-aminothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse biological activities.[1] These compounds serve as crucial building blocks for a wide array of therapeutic agents, demonstrating properties ranging from anti-inflammatory to antiviral and anticancer.[2] (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone, in particular, has emerged as a cornerstone molecule in the study of G protein-coupled receptor (GPCR) modulation, specifically for the A1 adenosine receptor (A1AR).[3] Its ability to act as a positive allosteric modulator (PAM) offers a sophisticated mechanism for fine-tuning receptor activity, presenting therapeutic advantages over traditional orthosteric agonists.[4] This guide will delve into the core scientific principles and practical methodologies associated with this compound.

Compound Identification and Physicochemical Properties

A clear definition of the molecule's fundamental properties is essential for any experimental design.

| Property | Value | Source |

| CAS Number | 42024-93-1 | [5][6] |

| Molecular Formula | C₁₃H₁₃NOS | N/A |

| Molecular Weight | 231.31 g/mol | N/A |

| IUPAC Name | (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone | N/A |

| Synonyms | 2-Amino-3-benzoyl-4,5-dimethylthiophene | [6] |

| Storage | 2-8°C, Keep in dark place, sealed in dry | [5] |

Synthesis: The Gewald Multicomponent Reaction

The most prominent and efficient method for constructing the polysubstituted 2-aminothiophene core of the title compound is the Gewald multicomponent reaction.[7][8] This one-pot synthesis, first reported by Karl Gewald in 1966, combines a ketone, an activated nitrile, and elemental sulfur in the presence of a base.[9][10]

Reaction Principle

For the synthesis of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone, the specific reactants are:

-

Ketone: 3-Methyl-2-butanone (Isopropyl methyl ketone)

-

Activated Nitrile: Benzoylacetonitrile (3-oxo-3-phenylpropanenitrile)

-

Sulfur Source: Elemental Sulfur (S₈)

-

Base Catalyst: Typically a secondary amine like morpholine or diethylamine.[8]

The reaction proceeds through a cascade of intermediates, initiated by a Knoevenagel condensation, followed by sulfur addition and subsequent cyclization and aromatization to yield the stable thiophene ring.[7]

Caption: Workflow for the Gewald synthesis of the target compound.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established Gewald reaction procedures for analogous compounds.[2][11] Researchers should optimize conditions as necessary.

Materials:

-

3-Methyl-2-butanone

-

Benzoylacetonitrile

-

Elemental Sulfur (powdered)

-

Morpholine

-

Ethanol (or Methanol)

-

Standard laboratory glassware for reflux and recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine benzoylacetonitrile (1 equivalent), 3-methyl-2-butanone (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol (approx. 3-4 mL per gram of nitrile).

-

Base Addition: With stirring, add morpholine (1.2 equivalents) dropwise to the mixture at room temperature. An exothermic reaction may be observed.

-

Reaction: Gently heat the reaction mixture to reflux (approximately 50-60°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and then in an ice bath to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol to remove unreacted starting materials and soluble impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

Self-Validation: The success of the synthesis is validated by the isolation of a solid product with a sharp melting point and subsequent characterization by spectroscopic methods (NMR, IR, MS) that match the expected structure.

Spectroscopic Characterization

-

¹H NMR: Expected signals include two singlets in the aliphatic region (δ 2.0-2.5 ppm) corresponding to the two non-equivalent methyl groups at the C4 and C5 positions of the thiophene ring. A broad singlet for the amino (-NH₂) protons would likely appear between δ 4.5-6.0 ppm. The aromatic protons of the benzoyl group would resonate in the downfield region (δ 7.2-7.8 ppm) as a series of multiplets.

-

¹³C NMR: The spectrum would show characteristic peaks for the two methyl carbons (δ 12-15 ppm). Aromatic carbons would appear in the δ 110-140 ppm range. The carbonyl carbon of the benzoyl group would be significantly downfield (δ > 185 ppm). Signals for the C2, C3, C4, and C5 carbons of the thiophene ring would also be present in the aromatic/olefinic region.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching of the primary amine (two bands, ~3300-3500 cm⁻¹), C=O stretching of the ketone (~1630-1680 cm⁻¹), and C=C stretching of the aromatic and thiophene rings (~1400-1600 cm⁻¹).[11]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of 231.31.

Application in Drug Development: A1 Adenosine Receptor Modulation

The primary pharmacological interest in (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone and its analogs lies in their role as Positive Allosteric Modulators (PAMs) of the A1 adenosine receptor (A1AR).[3][14]

Mechanism of Action

Unlike orthosteric agonists that directly bind to and activate the receptor's primary binding site, PAMs bind to a distinct, topographically separate allosteric site.[15] This binding event induces a conformational change in the receptor that enhances the binding affinity and/or efficacy of the endogenous agonist, adenosine.[4]

Caption: Allosteric modulation of the A1 Adenosine Receptor.

Therapeutic Rationale and Advantages

The allosteric modulation approach offers several key advantages for drug development:

-

Spatio-temporal Specificity: PAMs primarily act where and when endogenous adenosine levels are elevated (e.g., during ischemia or inflammation), potentially reducing systemic side effects associated with constitutive receptor activation by orthosteric agonists.[4]

-

Subtype Selectivity: Allosteric sites are often less conserved across receptor subtypes than orthosteric sites, allowing for the design of more selective drugs.

-

Ceiling Effect: PAMs have a "ceiling" to their effect, as their action is dependent on the presence of the endogenous agonist. This can prevent over-stimulation of the receptor, enhancing the safety profile.[4]

The therapeutic potential for A1AR PAMs like (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone is being explored for conditions including neuropathic pain, cardiac ischemia, and arrhythmia.[4][15]

Safety and Handling

As with all laboratory chemicals, (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.[5]

A full Safety Data Sheet (SDS) should be consulted before handling this compound.

Conclusion

(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone is a synthetically accessible and pharmacologically significant molecule. Its preparation via the robust Gewald reaction and its function as a positive allosteric modulator of the A1 adenosine receptor underscore its importance in modern medicinal chemistry. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and further investigate this compound and its analogs for the development of novel therapeutics with improved efficacy and safety profiles.

References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH‐aciden Nitrilen, VIII. 2‐Amino‐thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94-100. [Link]

-

Glukhova, A., et al. (2022). Structure-based discovery of positive allosteric modulators of the A1 adenosine receptor. Science, 377(6608), eabq8157. [Link]

-

Gewald Reaction. AnchorQuery. [Link]

-

Vincenzi, F., et al. (2022). Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications. Frontiers in Pharmacology, 13, 1025309. [Link]

-

van der Klein, P. A., et al. (1998). Allosteric Modulation of the Adenosine A1 Receptor. Synthesis and Biological Evaluation of Novel 2-Amino-3-benzoylthiophenes as Allosteric Enhancers of Agonist Binding. Journal of Medicinal Chemistry, 41(12), 2158-2165. [Link]

-

IJzerman, A. P., et al. (2007). Allosteric modulation of adenosine receptors. Purinergic Signalling, 3(1-2), 29-35. [Link]

-

Puterová, Z., et al. APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. [Link]

-

Gewald reaction. Wikipedia. [Link]

-

Kudryavtsev, K. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(46), 31057-31073. [Link]

-

Valant, C., et al. (2009). Synthesis and characterization of novel 2-amino-3-benzoylthiophene derivatives as biased allosteric agonists and modulators of the adenosine A1 receptor. Monash University. [Link]

-

A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]

-

Chandra Kumar, K., et al. (2008). 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1311. [Link]

-

Al-Ghamdi, A. M. (2015). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. [Link]

-

(2-Amino-4-(2,2-dimethylpropyl)-5-(4-methoxyphenyl) thiophen-3-yl)(4-methyl-phenyl)methanone. PDSP. [Link]

-

(2-Amino-4-(2,2-dimethylpropyl)-5-(furan-3-yl) thiophen-3-yl)(4-chlorophenyl)-methanone. PDSP. [Link]

-

Batuev, R. V., et al. (2021). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino)-4-(4-methoxyphenyl)-4-oxobut-2-enoates. AIP Conference Proceedings, 2390(1), 020007. [Link]

Sources

- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric modulation of adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 5. caymanchem.com [caymanchem.com]

- 6. 2-AMINO-3-BENZOYL-4,5-DIMETHYLTHIOPHENE | 42024-93-1 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Gewald, K., Schinke, E. and Böttcher, H. (1966) Heterocyclen aus CH-Aciden Nitrilen, VIII. 2-Amino-Thiophene aus Methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99, 94-100. - References - Scientific Research Publishing [scirp.org]

- 10. Gewald [anchorquery.ccbb.pitt.edu]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. sciforum.net [sciforum.net]

- 13. elar.urfu.ru [elar.urfu.ru]

- 14. Synthesis, reactions and applications of naphthofurans: A review | European Journal of Chemistry [eurjchem.com]

- 15. escholarship.org [escholarship.org]

A Comprehensive Technical Guide to (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone: Synthesis, Characterization, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone, a heterocyclic ketone of significant interest in medicinal chemistry. The 2-aminothiophene scaffold is a privileged structure, serving as the core for numerous pharmacologically active agents. This document details the compound's fundamental physicochemical properties, with a primary focus on its efficient synthesis via the Gewald three-component reaction. We present a validated, step-by-step experimental protocol and elucidate the mechanistic rationale behind this powerful synthetic strategy. Furthermore, this guide outlines a comprehensive workflow for the analytical characterization and quality control of the synthesized compound, employing techniques such as NMR, Mass Spectrometry, and HPLC. Finally, we discuss its strategic application in drug discovery, particularly its role as a versatile scaffold for developing novel therapeutics, such as allosteric modulators for G-protein coupled receptors.

Introduction

The 2-Aminothiophene Scaffold in Medicinal Chemistry

The 2-aminothiophene ring system is a cornerstone of modern heterocyclic chemistry and drug design. Its unique electronic and structural properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Compounds incorporating this motif have demonstrated a broad spectrum of activities, including anti-inflammatory, antimicrobial, antipsychotic, and antiproliferative effects.[1][2] The pharmaceutical industry has successfully leveraged this scaffold to develop commercial drugs such as the anti-inflammatory agent Tinoridine and the antipsychotic Olanzapine.[1] The synthetic accessibility of polysubstituted 2-aminothiophenes makes them highly attractive starting points for the generation of compound libraries aimed at discovering novel therapeutic agents.[2][3]

Profile of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone

(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone, the subject of this guide, is a key representative of this chemical class. The presence of the benzoyl group at the 3-position and the dimethyl substitution at the 4- and 5-positions creates a specific steric and electronic profile that is instrumental in its molecular interactions. This compound is not merely an intermediate but a foundational structure for high-value molecular probes and potential drug candidates. Notably, the parent (2-aminothiophen-3-yl)(phenyl)methanone framework is the basis for potent A₁ adenosine receptor positive allosteric modulators (PAMs), highlighting the therapeutic relevance of this specific substitution pattern.[4]

Scope of the Guide

This document serves as a practical and theoretical resource for researchers. It begins by defining the core physicochemical properties of the title compound. The central part of the guide is a detailed exposition of its synthesis via the Gewald reaction, a robust and efficient one-pot method.[5][6] This is followed by a systematic approach to analytical characterization to ensure compound identity, purity, and stability. Finally, the guide situates the compound within the broader context of drug discovery, illustrating its utility as a versatile building block for creating next-generation therapeutics.

Physicochemical Properties

A precise understanding of a compound's properties is fundamental to its application in research and development. The key identifiers and calculated properties for (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NOS | - |

| Molecular Weight | 231.31 g/mol | [7] |

| CAS Number | 42024-93-1 | - |

| IUPAC Name | (2-amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone | - |

| Appearance | Expected to be a crystalline solid | General Observation |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | General Observation |

| SMILES | CC1=C(C)C(=C(S1)N)C(=O)C2=CC=CC=C2 | - |

| InChI Key | JTKCGRTZGKUQJP-UHFFFAOYSA-N | [7] |

Synthesis via the Gewald Three-Component Reaction

The Gewald reaction, first reported in 1961, remains the most efficient and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes.[6] It is a one-pot, three-component reaction that combines a ketone, an α-activated nitrile, and elemental sulfur in the presence of a basic catalyst.

Mechanistic Rationale

The power of the Gewald reaction lies in its convergent and atom-economical nature. The accepted mechanism proceeds through two key stages:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (butan-2-one) and the α-activated nitrile (benzoylacetonitrile).[5][8] The base, typically a secondary amine like morpholine or piperidine, facilitates the formation of a carbanion from the nitrile, which then attacks the carbonyl carbon of the ketone. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.

-

Sulfur Addition and Cyclization: Elemental sulfur (S₈) is then attacked by the enolate of the intermediate. This is followed by an intramolecular nucleophilic attack of the sulfur anion onto the cyano group, leading to the formation of the thiophene ring.[8] Tautomerization of the resulting imine yields the final, stable 2-aminothiophene product. The choice of a mild base and moderate temperatures is crucial to prevent side reactions and degradation of the sulfur intermediates.

Diagram of the Gewald Reaction Pathway

Caption: Workflow of the Gewald three-component reaction.

Detailed Experimental Protocol

This protocol is a representative method. Researchers should perform their own optimization based on laboratory conditions and reagent purity.

Reagents and Equipment:

-

Butan-2-one (1.0 eq)

-

Benzoylacetonitrile (1.0 eq)

-

Elemental Sulfur (1.1 eq)

-

Morpholine (0.2 eq)

-

Ethanol (solvent)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethanol (approx. 50 mL).

-

Reagent Addition: Add butan-2-one (1.0 eq), benzoylacetonitrile (1.0 eq), and elemental sulfur (1.1 eq) to the flask.

-

Catalyst Addition: Add morpholine (0.2 eq) to the mixture. The use of a catalytic amount of base is often sufficient and can lead to cleaner reactions.[1]

-

Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, then cool further in an ice bath. The product often precipitates from the solution.

-

Isolation: Collect the crude product by vacuum filtration and wash the solid with a small amount of cold ethanol to remove residual impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel if necessary.

-

Drying: Dry the purified product under vacuum to obtain a crystalline solid.

Purification and Yield Optimization

Yields for the Gewald reaction are typically good, often ranging from 35-80%.[6] Key factors for optimization include the choice of base, solvent, and reaction temperature. While secondary amines are standard, alternative catalytic systems, such as piperidinium borate, have been explored to improve yields and recyclability.[1] For purification, recrystallization is often sufficient for achieving high purity. If isomeric byproducts or unreacted starting materials persist, flash column chromatography (using a hexane/ethyl acetate gradient) is the method of choice.

Analytical Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound, a non-negotiable step for its use in drug discovery or any biological assay. A multi-technique approach ensures self-validation of the results.

Rationale for a Multi-technique Approach

No single analytical technique can provide a complete picture of a molecule.

-

NMR Spectroscopy confirms the chemical structure and connectivity of atoms.

-

Mass Spectrometry confirms the molecular weight and elemental composition.

-

HPLC provides a quantitative measure of purity.

Diagram of the Analytical Workflow

Caption: Standard workflow for analytical characterization.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the covalent structure of the molecule.

-

Procedure:

-

Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

-

Expected ¹H NMR Features: Signals corresponding to the aromatic protons of the phenyl group, a broad singlet for the -NH₂ protons, and two singlets for the two non-equivalent methyl groups on the thiophene ring.

-

Expected ¹³C NMR Features: Signals for the carbonyl carbon, aromatic carbons, and the distinct carbons of the substituted thiophene ring, including the two methyl carbons.[9]

Protocol 2: Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight.

-

Procedure:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into a mass spectrometer using an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum in positive ion mode.

-

-

Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 232.31. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula to within 5 ppm accuracy.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Objective: To determine the purity of the final compound.

-

Procedure:

-

Develop a suitable method using a reverse-phase column (e.g., C18) with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid or TFA).

-

Prepare a standard solution of the compound at a known concentration (~1 mg/mL).

-

Inject the solution and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

-

Expected Result: A single major peak representing the product. Purity is calculated by the area percentage of the main peak relative to the total area of all peaks. A purity of >95% is typically required for biological screening.

Applications in Drug Discovery and Development

Role as a Privileged Scaffold

(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone is an exemplary "privileged scaffold." Its core structure can be readily and systematically modified at several positions (the amino group, the phenyl ring, and potentially the methyl groups) to generate a library of analogues. This strategy allows for the rapid exploration of the structure-activity relationship (SAR) around a biological target.

Case Study: Allosteric Modulators of the A₁ Adenosine Receptor

The (2-aminothiophen-3-yl)(phenyl)methanone scaffold has been instrumental in the development of positive allosteric modulators (PAMs) for the A₁ adenosine receptor (A₁AR).[4] A₁ARs are GPCRs involved in regulating cardiac function and neuronal activity. PAMs are highly sought after as they enhance the effect of the endogenous ligand (adenosine) rather than activating the receptor directly, offering a more nuanced and potentially safer therapeutic effect. By modifying the core structure, researchers have developed potent and selective A₁AR PAMs, demonstrating the scaffold's value in addressing complex therapeutic targets.[4]

Diagram of Scaffold-Based Drug Discovery

Caption: Logic flow from a core scaffold to a preclinical candidate.

Conclusion

(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone is a high-value heterocyclic compound with significant strategic importance for researchers in medicinal chemistry and drug development. Its straightforward and efficient synthesis via the Gewald reaction makes it readily accessible. This guide has provided a comprehensive framework covering its synthesis, the critical protocols for its analytical validation, and its proven utility as a privileged scaffold in modern drug discovery. The insights and methodologies presented herein are intended to empower scientists to confidently synthesize, characterize, and leverage this versatile molecule in their pursuit of novel therapeutic agents.

References

-

Wikipedia. Gewald reaction. [Link]

-

ACS Publications. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry. [Link]

-

Thieme Connect. Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. [Link]

-

Arkat USA. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

-

ResearchGate. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

-

PubMed Central. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]

-

PubChem. (2-Aminothiophen-3-yl)(phenyl)methanone. [Link]

-

Sciforum. Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. [Link]

-

MDPI. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. [Link]

-

PubMed Central. 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone [cymitquimica.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. sciforum.net [sciforum.net]

A Technical Guide to (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone: Synthesis, Characterization, and Applications

Abstract: This technical guide provides an in-depth analysis of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone, a representative member of the highly functionalized 2-aminothiophene class of heterocyclic compounds. These scaffolds are of paramount interest in medicinal chemistry and drug discovery due to their diverse biological activities and their utility as versatile synthetic intermediates.[1][2] This document details the compound's structural properties, elucidates its primary synthesis route via the robust Gewald multicomponent reaction, outlines standard characterization protocols, and discusses its chemical reactivity. Furthermore, it contextualizes the compound's significance within the broader landscape of drug development, highlighting the 2-aminothiophene core as a privileged structure for generating novel therapeutic agents.[3][4]

Nomenclature and Structural Elucidation

IUPAC Name and Synonyms

The systematic IUPAC name for the target compound is (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone . It belongs to the family of aminoketones derived from a polysubstituted thiophene core.

Chemical Structure

The molecule consists of a central thiophene ring substituted at the 2-position with an amino group (-NH₂), at the 4- and 5-positions with methyl groups (-CH₃), and at the 3-position with a benzoyl group (-C(=O)Ph). The planarity of the thiophene ring and the rotational freedom of the benzoyl and amino groups are key determinants of its conformational behavior and interaction with biological targets.

Caption: Structure of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone.

Physicochemical Properties

A summary of the key computed and experimental properties is provided below. These values are essential for designing experimental conditions for synthesis, purification, and formulation.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NOS | [5] |

| Molecular Weight | 231.31 g/mol | [5] |

| Appearance | Expected to be a solid at room temperature | General |

| Purity | ≥96% (Commercially available standard) | [5] |

| InChIKey | JTKCGRTZGKUQJP-UHFFFAOYSA-N | [5] |

Synthesis via the Gewald Reaction

The most versatile and widely adopted method for synthesizing polysubstituted 2-aminothiophenes is the Gewald multicomponent reaction.[6] This one-pot synthesis is highly valued for its operational simplicity, atom economy, and the structural diversity of the products it can generate from readily available starting materials.[7]

Principle and Rationale

The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or related active methylene nitrile in the presence of elemental sulfur and a base.[6][8] For the title compound, the logical precursors are:

-

Ketone: Butan-2-one (provides the 4,5-dimethyl substituents).

-

Active Methylene Nitrile: Benzoylacetonitrile (provides the 3-benzoyl and 2-amino groups).

-

Sulfur Source: Elemental sulfur (S₈).

-

Base Catalyst: A secondary amine like diethylamine or morpholine is typically used to facilitate the initial condensation and subsequent steps.

The choice of a multicomponent reaction is strategic; it avoids the lengthy isolation of intermediates, thereby increasing overall efficiency and reducing waste—a key consideration in modern synthetic chemistry.

Detailed Reaction Mechanism

The mechanism of the Gewald reaction has been the subject of detailed study, with computational analysis confirming the key stages.[9][10][11] The process begins with a base-catalyzed Knoevenagel condensation between the ketone and the active methylene nitrile.[6] The resulting α,β-unsaturated nitrile is a stable intermediate that then reacts with sulfur.

Caption: Key stages of the Gewald reaction for 2-aminothiophene synthesis.[9][11]

The mechanism proceeds as follows:

-

Knoevenagel Condensation: The base deprotonates the α-carbon of benzoylacetonitrile, which then attacks the carbonyl carbon of butan-2-one. Dehydration yields the stable α,β-unsaturated nitrile intermediate.[9]

-

Sulfur Addition: The deprotonated intermediate attacks the elemental sulfur ring (S₈), leading to the formation of a polysulfide chain.[10] This chain is unstable and decomposes to form a key thiolate intermediate.

-

Cyclization: The thiolate anion attacks the cyano group intramolecularly, forming a five-membered dihydrothiophene ring.[6]

-

Tautomerization: A final tautomerization step leads to the stable, aromatic 2-aminothiophene product. This aromatization is the thermodynamic driving force for the reaction.[11]

Experimental Protocol

The following is a representative laboratory-scale protocol for the synthesis of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone.

Materials:

-

Butan-2-one

-

Benzoylacetonitrile

-

Elemental Sulfur (powdered)

-

Diethylamine (or Morpholine)

-

Ethanol (or Methanol)

-

Ice bath, magnetic stirrer, reflux condenser

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzoylacetonitrile (1.0 eq), butan-2-one (1.1 eq), and elemental sulfur (1.1 eq) in ethanol (3-5 mL per mmol of nitrile).

-

Catalyst Addition: While stirring the suspension at room temperature, add diethylamine (0.5 eq) dropwise. An exothermic reaction may be observed.

-

Reaction: Gently heat the mixture to reflux (typically 50-60°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture in an ice bath. The product often precipitates from the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol to remove unreacted starting materials and soluble impurities.

-

Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Synthesis and Characterization Workflow

Caption: Standard workflow from synthesis to final product characterization.

Spectroscopic Characterization and Analysis

Structural confirmation of the synthesized product relies on a combination of standard spectroscopic techniques. While a specific experimental spectrum for the title compound is not provided in the search results, the expected features can be reliably predicted based on its structure and data from analogous compounds.[12][13]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons:

-

A broad singlet in the range of 5.0-7.0 ppm corresponding to the two protons of the amino (-NH₂) group.

-

Two singlets in the aliphatic region (2.0-2.5 ppm), each integrating to three protons, for the two non-equivalent methyl groups at the C4 and C5 positions.

-

A set of multiplets in the aromatic region (7.2-7.8 ppm) corresponding to the five protons of the phenyl ring.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will provide evidence for all 13 carbon atoms in the molecule:

-

A signal for the carbonyl carbon (~190 ppm).

-

Signals for the aromatic carbons of the thiophene and phenyl rings (110-160 ppm).

-

Signals for the two methyl group carbons in the aliphatic region (10-20 ppm).

-

-

Infrared (IR) Spectroscopy: The IR spectrum is crucial for identifying key functional groups:

-

Two distinct sharp bands in the 3300-3500 cm⁻¹ region, characteristic of the N-H stretches of a primary amine.

-

A strong, sharp absorption band around 1630-1650 cm⁻¹ corresponding to the C=O stretch of the benzoyl ketone.

-

Bands in the 1500-1600 cm⁻¹ region for C=C stretching within the aromatic rings.

-

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should reveal a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 231.31.

Chemical Reactivity and Synthetic Utility

2-Aminothiophenes are highly valuable synthetic building blocks, primarily due to the reactivity of the amino group and the activated thiophene ring.[14]

-

Reactivity of the Amino Group: The 2-amino group behaves as a potent nucleophile. It can be readily acylated, alkylated, or used in condensation reactions to form Schiff bases. This reactivity is fundamental to its use in constructing more complex molecules, particularly fused heterocyclic systems like thieno[2,3-d]pyrimidines, which are common motifs in bioactive compounds.[15][16]

-

Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophilic substitution primarily to the C5 position if it is unsubstituted. However, in the title compound, both the C4 and C5 positions are blocked. The electron-rich nature of the ring still makes it susceptible to certain electrophilic reactions under specific conditions. Compared to analogous furan rings, the thiophene core offers greater aromatic stability, making it more robust during synthetic manipulations while still being sufficiently reactive.[17]

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminothiophene scaffold is considered a "privileged structure" in medicinal chemistry.[1] This designation is given to molecular frameworks that are capable of binding to multiple, distinct biological targets, leading to a wide range of pharmacological activities.

-

Privileged Scaffold: Compounds containing the 2-aminothiophene core have demonstrated an impressive array of biological effects, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antifungal activities.[1][2][4] Their ability to serve as selective inhibitors and modulators of various enzymes and receptors makes them attractive starting points for drug discovery programs.[18]

-

Bioisosteric Replacement: The thiophene ring is a well-established bioisostere of the benzene ring.[3] Replacing a phenyl group in a known drug with a thiophene ring can modulate its physicochemical properties (such as lipophilicity and metabolic stability) and potentially improve its efficacy, selectivity, or pharmacokinetic profile.

-

Therapeutic Potential: The diverse biological actions of 2-aminothiophene derivatives are continuously being explored.[19] They have been investigated as allosteric enhancers of adenosine receptors, kinase inhibitors for cancer therapy, and agents targeting microbial resistance pathways.[3][4] The title compound, with its specific substitution pattern, represents a valuable template for further chemical modification and biological screening.

Conclusion

(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone is a quintessential example of the 2-aminothiophene chemical class, which stands at the intersection of synthetic efficiency and pharmacological relevance. Its straightforward synthesis via the Gewald reaction provides access to a structurally rich scaffold that serves as a cornerstone for the development of novel heterocyclic compounds. The proven utility of this core motif in medicinal chemistry underscores its importance for researchers and scientists dedicated to the discovery of next-generation therapeutics. Continued exploration of the synthesis and biological activity of derivatives based on this and related structures promises to yield new and valuable drug candidates.

References

Sources

- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pnrjournal.com [pnrjournal.com]

- 5. (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone [cymitquimica.com]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Gewald Reaction [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]

- 14. Methods for the synthesis of 2-aminothiophenes and their reactions (review) | Semantic Scholar [semanticscholar.org]

- 15. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. elar.urfu.ru [elar.urfu.ru]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone: A Gewald Reaction-Centric Approach

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of pharmacologically active agents.[1][2][3][4] Its unique electronic and structural properties make it a versatile building block for designing novel therapeutics. This guide provides an in-depth technical exploration of the synthesis of a key derivative, (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone. We will dissect the primary and most efficient synthetic route—the Gewald multicomponent reaction—offering not just a protocol, but a comprehensive understanding of the underlying mechanism, the rationale behind experimental choices, and process optimization insights. This document is designed to empower researchers to confidently and efficiently synthesize this valuable intermediate for applications in drug discovery and materials science.

Strategic Approach: Retrosynthetic Analysis

The synthesis of the target molecule, (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone, can be approached from two main retrosynthetic perspectives. The most logical and widely adopted strategy involves the construction of the substituted thiophene ring in a single, convergent step.

A plausible, yet challenging, alternative would be the synthesis of a 2-amino-4,5-dimethylthiophene intermediate followed by a post-functionalization step, such as a Friedel-Crafts acylation, to introduce the benzoyl group at the C3 position. However, this approach is fraught with difficulties. Electrophilic aromatic substitution on the electron-rich aminothiophene ring is notoriously difficult to control, with a strong kinetic and thermodynamic preference for substitution at the C5 position.[5] The strongly activating amino group can also lead to unwanted side reactions or N-acylation.

Therefore, the most robust and regioselective pathway is the Gewald reaction , a one-pot, three-component synthesis that directly assembles the 2-aminothiophene core with the desired substitution pattern.[6][7] This method offers superior atom economy and procedural simplicity, making it the focus of this guide.

The Gewald Synthesis Pathway: Principle and Mechanism

The Gewald reaction is a powerful multicomponent condensation that combines a ketone (or aldehyde), an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a basic catalyst to yield a polysubstituted 2-aminothiophene.[6][7]

Mechanistic Causality

The reaction proceeds through a well-elucidated cascade of events, the understanding of which is critical for troubleshooting and optimization.[1][6][8]

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (3-butanone) and the activated nitrile (benzoylacetonitrile). The base deprotonates the α-carbon of the nitrile, creating a nucleophile that attacks the carbonyl carbon of the ketone, ultimately forming a stable α,β-unsaturated nitrile intermediate after dehydration.[6][7]

-

Sulfur Addition (Michael Addition): Elemental sulfur (typically used as the S₈ allotrope) is activated by the base. The Knoevenagel adduct, in its enolate form, acts as a Michael donor and attacks the activated sulfur species. The exact mechanism of sulfur addition and subsequent polysulfide decomposition can be complex, but it results in the formation of a sulfur-containing intermediate.[1][8]

-

Cyclization and Tautomerization: The terminal sulfur atom of this intermediate then acts as a nucleophile, attacking the cyano group's carbon atom. This intramolecular cyclization forms the thiophene ring.[6] A subsequent tautomerization (aromatization) leads to the final, stable 2-aminothiophene product. This final aromatization step is the thermodynamic driving force for the entire reaction sequence.[8]

The entire mechanistic pathway is visualized in the diagram below.

Caption: The Gewald reaction pathway.

Experimental Protocol and Workflow

This section provides a detailed, self-validating protocol for the synthesis of the title compound. The quantities and conditions are based on established Gewald procedures for analogous 3-acyl-2-aminothiophenes.[9][10]

Materials and Reagents

| Reagent | Formula | M.W. | Quantity (mmol) | Mass/Volume | Purity |

| 3-Butanone | C₄H₈O | 72.11 | 50 | 3.61 g (4.48 mL) | ≥99% |

| Benzoylacetonitrile | C₉H₇NO | 145.16 | 50 | 7.26 g | ≥98% |

| Elemental Sulfur | S | 32.06 | 50 | 1.60 g | ≥99.5% |

| Morpholine | C₄H₉NO | 87.12 | 25 | 2.18 g (2.18 mL) | ≥99% |

| Ethanol | C₂H₅OH | 46.07 | - | 100 mL | Anhydrous |

Step-by-Step Synthesis Procedure

The experimental workflow is designed for clarity and reproducibility.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpbs.com [ijpbs.com]

- 5. echemi.com [echemi.com]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. Gewald Reaction [organic-chemistry.org]

- 8. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone: A Technical Guide for Drug Development Professionals

An In-depth Whitepaper for Researchers and Scientists on a Promising Heterocyclic Scaffold

This guide provides a comprehensive technical overview of the solubility characteristics of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone, a compound of interest within the broader class of 2-aminothiophene derivatives known for their diverse biological activities. While specific experimental solubility data for this exact molecule is not extensively published, this document synthesizes established principles of physicochemical analysis, data from structurally related analogs, and proven experimental protocols to empower researchers in their drug development efforts. We will delve into the theoretical underpinnings of its expected solubility, provide detailed methodologies for its empirical determination, and discuss the implications for its journey from a promising lead to a viable clinical candidate.

Introduction: The Critical Role of Solubility in Drug Efficacy

The journey of a drug from discovery to clinical application is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing a drug's bioavailability and, consequently, its therapeutic efficacy. For a molecule like (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone, which belongs to a class of compounds with recognized therapeutic potential, a thorough understanding of its solubility is not just an academic exercise but a prerequisite for successful formulation and development.[1][2] This guide will equip researchers with the foundational knowledge and practical protocols to navigate the solubility challenges associated with this promising heterocyclic compound.

Physicochemical Profile and Predicted Solubility Behavior

While direct experimental data for (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone is sparse, we can infer its likely behavior by examining its structural components and data from closely related analogs.

Molecular Structure and Inherent Properties:

-

Molecular Weight: 231.31 g/mol [3]

-

Core Structure: A 2-aminothiophene ring, which is a common scaffold in medicinal chemistry, often contributing to a degree of lipophilicity.[4][5]

-

Key Functional Groups:

-

An amino group (-NH2), which can act as a hydrogen bond donor and can be protonated at low pH, potentially increasing aqueous solubility.

-

A carbonyl group (C=O) within the benzoyl moiety, acting as a hydrogen bond acceptor.

-

A phenyl group, which is inherently hydrophobic and will likely decrease water solubility.

-

Two methyl groups (-CH3) on the thiophene ring, which will also contribute to the overall lipophilicity of the molecule.

-

Predicted Lipophilicity:

A key predictor of aqueous solubility is the partition coefficient (logP), which measures a compound's distribution between an organic and an aqueous phase. For the closely related analog, (2-Aminothiophen-3-yl)(phenyl)methanone (lacking the two methyl groups), the computed XLogP3-AA is 3.1.[6] The addition of two methyl groups in the target compound would be expected to increase this value, suggesting a more lipophilic character and likely lower intrinsic aqueous solubility.

Expected pH-Dependent Solubility:

The presence of the basic amino group suggests that the solubility of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone will be pH-dependent. In acidic environments (low pH), the amino group will be protonated, forming a more soluble salt. Conversely, in neutral to basic environments (higher pH), the compound will exist in its less soluble, free base form. This is a common characteristic of many amine-containing drug candidates.[7]

Experimental Determination of Solubility: A Practical Guide

To obtain reliable data, direct experimental measurement is essential. The following section outlines detailed protocols for determining both thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is the gold standard for solubility measurement.

Experimental Protocol:

-

Preparation of Saturated Solution: Add an excess amount of solid (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, or simulated gastric fluid pH 2.0) in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature (typically 25°C or 37°C) for a sufficient period (24-48 hours) to ensure equilibrium is reached. The use of a shaker or rotator is recommended.

-

Phase Separation: Separate the undissolved solid from the solution. This is a critical step to avoid artificially inflated results. Centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) is the preferred method.

-

Quantification: Accurately quantify the concentration of the dissolved compound in the clear filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method. A calibration curve with known concentrations of the compound must be prepared in the same solvent.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in the chosen solvent at the specified temperature.

Caption: Workflow for thermodynamic solubility determination.

Kinetic (Apparent) Solubility

Kinetic solubility is a high-throughput method often used in early drug discovery. It measures the concentration at which a compound precipitates from a supersaturated solution, typically prepared by diluting a DMSO stock solution into an aqueous buffer. While not a true equilibrium value, it provides a useful estimate of a compound's solubility under non-equilibrium conditions, which can be relevant to in vitro assays.[7]

Experimental Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: Add small aliquots of the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4) in a microplate format.

-

Incubation and Precipitation Detection: Incubate the plate for a short period (e.g., 1-2 hours) at a constant temperature. The concentration at which precipitation is first observed is determined. This can be done visually or, more accurately, using instrumental methods like nephelometry (light scattering) or UV-Vis spectroscopy to detect the formation of solid particles.

-

Data Analysis: The highest concentration at which no precipitate is detected is reported as the kinetic solubility.

Computational Prediction of Solubility

In parallel with experimental work, computational models can provide valuable early insights into a compound's solubility.[8] These methods, often based on Quantitative Structure-Property Relationships (QSPR), use a compound's molecular descriptors to predict its aqueous solubility.[9]

Commonly Used Models:

-

General Solubility Equation (GSE): A simple yet powerful model that predicts aqueous solubility based on a compound's melting point and logP.

-

Machine Learning Models: More sophisticated models, such as Random Forest or Gradient Boosting, are trained on large datasets of experimentally determined solubilities and can provide more accurate predictions.[2][10]

Limitations:

It is crucial to recognize the limitations of in silico predictions. The accuracy of these models can vary, and they are generally less reliable than experimental data.[1] Prediction errors are often in the range of 0.6 to 1.3 log units.[10] Therefore, computational predictions should be used as a guide for prioritizing compounds and designing experiments, not as a substitute for empirical measurement.

Caption: Integrated workflow for solubility assessment.

Summary and Forward Outlook

Understanding the solubility of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone is fundamental to its advancement as a potential therapeutic agent. Based on its chemical structure, it is predicted to be a lipophilic compound with poor intrinsic aqueous solubility that is likely to increase in acidic conditions. This guide has provided a robust framework for the experimental determination of both its thermodynamic and kinetic solubility, which are essential for generating reliable data to inform drug development decisions.

For researchers working with this compound or its derivatives, the protocols outlined herein offer a clear path to characterizing this critical physicochemical property. The integration of predictive modeling with rigorous experimental validation will enable a comprehensive understanding of its solubility profile, paving the way for the rational design of formulations and the successful progression of this promising molecule through the drug development pipeline.

References

-

(2-Aminothiophen-3-yl)(phenyl)methanone | C11H9NOS | CID 644720. PubChem. [Link]

-

Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC - NIH. [Link]

-

Prediction of drug solubility from structure. PubMed. [Link]

-

Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. NIH. [Link]

-

Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. NIH. [Link]

-

2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. [Link]

-

Recent progress in the computational prediction of aqueous solubility and absorption. PMC. [Link]

-

Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. NIH. [Link]

Sources

- 1. Prediction of drug solubility from structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone [cymitquimica.com]

- 4. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. (2-Aminothiophen-3-yl)(phenyl)methanone | C11H9NOS | CID 644720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent progress in the computational prediction of aqueous solubility and absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone, a key heterocyclic scaffold in medicinal chemistry and materials science. In the absence of a complete, formally published dataset for this specific molecule, this document leverages expert knowledge and detailed analysis of structurally analogous compounds to present a robust, predicted spectroscopic profile. We delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. This guide is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for the spectroscopic elucidation of novel 2-aminothiophene derivatives.

Introduction: The Significance of the 2-Aminothiophene Core

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its synthetic accessibility, primarily through the versatile Gewald multicomponent reaction, allows for extensive derivatization and the exploration of vast chemical space.[1][2][3][4][5] The title compound, (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone (CAS 42024-93-1), is a representative member of the 2-amino-3-aroylthiophene class, which has garnered significant interest for its potential pharmacological applications.

A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and the interpretation of its interactions in biological and material systems. This guide provides a detailed roadmap for its characterization using NMR, IR, and MS techniques.

Synthesis via the Gewald Reaction: A Mechanistic Overview

The most probable synthetic route to (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone is the Gewald reaction.[1][2][3][4][5] This one-pot synthesis typically involves the condensation of a ketone (3-methyl-2-butanone), an activated nitrile (benzoylacetonitrile), and elemental sulfur in the presence of a base.

Caption: Generalized workflow of the Gewald reaction for the synthesis of the target compound.

Understanding this synthetic pathway is crucial as it informs potential side products and impurities that may be observed in the analytical spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone, both ¹H and ¹³C NMR will provide definitive information on its constitution.

Predicted ¹H NMR Spectrum

Based on the analysis of structurally similar compounds, such as (2-amino-4,5-dimethylthiophen-3-yl)(p-tolyl)methanone and (2-amino-4,5-dimethylthiophen-3-yl)(4-fluorophenyl)methanone, a predicted ¹H NMR spectrum for the title compound in CDCl₃ is presented below.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~ 7.55 - 7.40 | Multiplet | 5H | Phenyl-H | Aromatic protons of the unsubstituted benzoyl group are expected in this region. |

| ~ 5.8 (broad) | Singlet | 2H | NH₂ | The amino protons are typically broad and their chemical shift is concentration and solvent dependent. |

| ~ 2.25 | Singlet | 3H | 4-CH₃ | Methyl group at the 4-position of the thiophene ring. |

| ~ 2.15 | Singlet | 3H | 5-CH₃ | Methyl group at the 5-position of the thiophene ring. |

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~ 192 | C=O | Carbonyl carbon of the benzoyl group. |

| ~ 160 | C2 (Thiophene) | Carbon bearing the amino group, shifted downfield due to the nitrogen. |

| ~ 140 | C1' (Phenyl) | Quaternary carbon of the phenyl ring attached to the carbonyl group. |

| ~ 131 | C4' (Phenyl) | Para-carbon of the phenyl ring. |

| ~ 129 | C2'/C6' (Phenyl) | Ortho-carbons of the phenyl ring. |

| ~ 128 | C3'/C5' (Phenyl) | Meta-carbons of the phenyl ring. |

| ~ 125 | C4 (Thiophene) | Substituted carbon of the thiophene ring. |

| ~ 120 | C5 (Thiophene) | Substituted carbon of the thiophene ring. |

| ~ 110 | C3 (Thiophene) | Carbon bearing the benzoyl group. |

| ~ 14 | 4-CH₃ | Methyl carbon. |

| ~ 13 | 5-CH₃ | Methyl carbon. |

Experimental Protocol for NMR Data Acquisition

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone is expected to show characteristic absorption bands for the amino and carbonyl groups.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3450 - 3300 | N-H stretching (asymmetric and symmetric) | Medium |

| 3100 - 3000 | Aromatic C-H stretching | Medium to Weak |